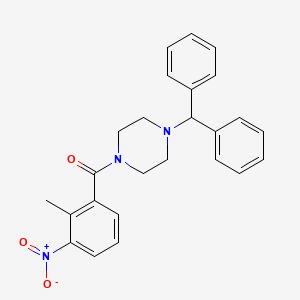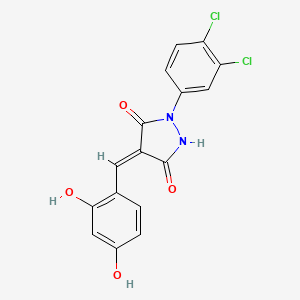![molecular formula C14H15FN4OS B4998386 4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4998386.png)
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine, also known as FB-TM, is a novel compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that this compound can bind to the active site of proteins and enzymes, preventing them from carrying out their normal functions. This can lead to a variety of effects, depending on the specific protein or enzyme that is affected.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and neuroprotective effects. In materials science, this compound has been used to create materials with unique optical and electronic properties. In biochemistry, this compound has been shown to interact with proteins and enzymes in a variety of ways, which can provide insights into their functions and potential therapeutic targets.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine has several advantages for lab experiments, including its high yield, ease of synthesis, and potential for diverse applications. However, there are also some limitations to its use, including its potential toxicity and limited understanding of its mechanism of action. Further research is needed to fully understand the advantages and limitations of this compound for different applications.
Orientations Futures
There are several future directions for research on 4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for different diseases and to optimize its pharmacological properties. In materials science, this compound can be used to create new materials with tailored properties for specific applications. In biochemistry, further studies are needed to understand the specific interactions of this compound with proteins and enzymes and to identify potential therapeutic targets. Overall, this compound has the potential to be a valuable tool for scientific research in various fields.
Méthodes De Synthèse
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine can be synthesized using a one-pot procedure involving the reaction of 2-fluorobenzyl azide with thiomorpholine and dimethyl acetylenedicarboxylate in the presence of a copper catalyst. The resulting compound has a yield of up to 89% and can be purified using chromatography techniques.
Applications De Recherche Scientifique
4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, which can provide insights into its mechanism of action.
Propriétés
IUPAC Name |
[1-[(2-fluorophenyl)methyl]triazol-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-12-4-2-1-3-11(12)9-19-10-13(16-17-19)14(20)18-5-7-21-8-6-18/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOPYIGRNMRDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)

![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)
![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)

![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-4-phenylpiperazine](/img/structure/B4998368.png)


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4998399.png)